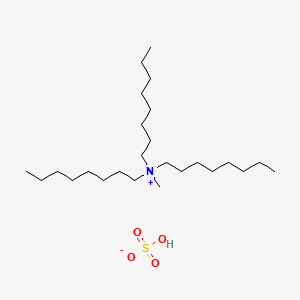

Methyltricaprylylammonium bisulfate

Description

The exact mass of the compound Methyltrioctylammonium hydrogen sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyltricaprylylammonium bisulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyltricaprylylammonium bisulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hydrogen sulfate;methyl(trioctyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.H2O4S/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5(2,3)4/h5-25H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSPFHZPVVWJCO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H55NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449043 | |

| Record name | Methyltrioctylammonium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59158-14-4 | |

| Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59158-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltricaprylylammonium bisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059158144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltrioctylammonium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octanainium, N-methyl-N,N-dioctyl-, sulfate (1:1)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRICAPRYLYLAMMONIUM BISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK5C0BIA55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyltricaprylylammonium Bisulfate

Foreword: The Versatility of Quaternary Ammonium Salts in Modern Chemistry

Methyltricaprylylammonium bisulfate, a member of the quaternary ammonium salt family, represents a class of compounds with immense utility in both research and industrial applications. Often derived from the well-known phase transfer catalyst Aliquat 336 (primarily methyltricaprylylammonium chloride), the bisulfate variant offers unique properties owing to the presence of the hydrogen sulfate anion. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of methyltricaprylylammonium bisulfate, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are presented with a focus on the underlying scientific principles, ensuring both reproducibility and a deeper understanding of the experimental choices.

Synthesis of Methyltricaprylylammonium Bisulfate: An Anion Exchange Approach

The most direct and efficient route to synthesize methyltricaprylylammonium bisulfate is through an anion exchange reaction. This method leverages the high solubility of the starting quaternary ammonium halide in both aqueous and organic phases and the relative insolubility of the resulting inorganic halide salt in the organic phase, which drives the reaction to completion.

The Underlying Chemistry: Driving the Equilibrium

The synthesis is predicated on the following equilibrium:

[CH₃(C₈H₁₇)₃N]⁺Cl⁻ (org) + Na⁺HSO₄⁻ (aq) ⇌ [CH₃(C₈H₁₇)₃N]⁺HSO₄⁻ (org) + Na⁺Cl⁻ (aq)

The reaction is typically performed in a biphasic system, consisting of an organic solvent in which the starting material, methyltricaprylylammonium chloride (Aliquat 336), is dissolved, and an aqueous solution of a bisulfate salt, such as sodium bisulfate. The choice of sodium bisulfate is strategic; it is readily available, inexpensive, and the resulting sodium chloride byproduct has high solubility in water but is virtually insoluble in the organic phase. This insolubility of NaCl in the organic layer effectively shifts the equilibrium towards the formation of the desired methyltricaprylylammonium bisulfate.

Experimental Protocol: A Step-by-Step Guide

Materials:

-

Methyltricaprylylammonium chloride (Aliquat 336)

-

Sodium bisulfate (NaHSO₄)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of the Starting Material: Dissolve a known quantity of methyltricaprylylammonium chloride in an equal volume of toluene in a flask equipped with a magnetic stir bar. The use of toluene is advantageous due to its ability to effectively dissolve the long-chain quaternary ammonium salt and its immiscibility with water.

-

Preparation of the Bisulfate Solution: Prepare a saturated aqueous solution of sodium bisulfate. The high concentration of bisulfate ions in the aqueous phase maximizes the driving force for the anion exchange.

-

Anion Exchange Reaction: Transfer the organic solution to a separatory funnel and add the saturated sodium bisulfate solution. Shake the mixture vigorously for 15-20 minutes. The vigorous mixing increases the interfacial area between the two phases, facilitating efficient ion exchange.

-

Phase Separation: Allow the layers to separate. The upper organic layer now contains the product, methyltricaprylylammonium bisulfate, while the lower aqueous layer contains the sodium chloride byproduct and any unreacted sodium bisulfate.

-

Aqueous Washing: Drain the aqueous layer. Wash the organic layer with several portions of deionized water to remove any remaining inorganic salts and impurities. Repeat the washing until the aqueous layer is free of chloride ions (this can be tested by adding a few drops of silver nitrate solution to the wash water; the absence of a white precipitate indicates the absence of chloride).

-

Drying the Organic Phase: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent such as magnesium sulfate or sodium sulfate. Stir for 30 minutes to remove any residual water.

-

Solvent Removal: Filter off the drying agent and transfer the organic solution to a round-bottom flask. Remove the toluene under reduced pressure using a rotary evaporator. The final product should be a viscous liquid.

Visualizing the Synthesis Workflow

Caption: Synthesis workflow for methyltricaprylylammonium bisulfate.

Characterization of Methyltricaprylylammonium Bisulfate: Confirming Identity and Purity

A suite of analytical techniques is employed to confirm the successful synthesis of methyltricaprylylammonium bisulfate and to assess its purity.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyltricaprylylammonium cation. The methyl group attached to the nitrogen will appear as a singlet at approximately 3.1-3.3 ppm. The methylene groups of the octyl chains will exhibit a series of multiplets between 0.8 and 3.4 ppm. The terminal methyl groups of the octyl chains will appear as a triplet around 0.9 ppm. The proton of the bisulfate anion may be observable as a broad singlet, though its chemical shift can be highly variable and dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure. The methyl carbon attached to the nitrogen will resonate around 50-55 ppm. The carbons of the octyl chains will appear in the range of 14-65 ppm.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| N-CH₃ | ~3.1-3.3 (singlet) | ~50-55 |

| N-CH₂-(CH₂)₆-CH₃ | ~3.2-3.4 (multiplet) | ~60-65 |

| N-CH₂-CH₂-(CH₂)₅-CH₃ | ~1.6-1.8 (multiplet) | ~28-32 |

| -(CH₂)₅- | ~1.2-1.4 (broad multiplet) | ~22-31 |

| -CH₂-CH₃ | ~0.9 (triplet) | ~14 |

| HSO₄⁻ | Broad, variable | - |

Table 1: Expected NMR chemical shifts for methyltricaprylylammonium bisulfate.

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, providing clear evidence of the anion exchange.

-

Methyltricaprylylammonium Cation: The C-H stretching vibrations of the alkyl chains will be prominent in the 2850-2960 cm⁻¹ region. C-N stretching vibrations may be observed around 1470 cm⁻¹.[1][2]

-

Bisulfate Anion: The presence of the bisulfate anion is confirmed by strong absorption bands corresponding to the S-O stretching vibrations. Typically, a strong, broad band is observed around 1050 cm⁻¹ (symmetric SO₃ stretch) and another complex set of bands between 1150 and 1250 cm⁻¹ (asymmetric SO₃ stretch).[3] The S-OH stretching and bending vibrations are expected around 850-900 cm⁻¹ and 1350 cm⁻¹, respectively.[3] The disappearance of any peaks associated with the chloride anion from the starting material and the appearance of these characteristic bisulfate peaks confirm the successful anion exchange.

Thermal Analysis

2.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Quaternary ammonium salts can decompose via Hofmann elimination or nucleophilic substitution.[4] The thermal decomposition of ammonium bisulfate itself is known to occur in stages.[5] Therefore, the TGA thermogram of methyltricaprylylammonium bisulfate is expected to show a multi-step decomposition pattern. The initial weight loss may be attributed to the loss of volatile impurities, followed by the decomposition of the quaternary ammonium cation and the bisulfate anion at higher temperatures.

Logical Flow of Characterization

Caption: Logical workflow for the characterization of methyltricaprylylammonium bisulfate.

Applications and Field-Proven Insights

Methyltricaprylylammonium salts, particularly Aliquat 336, are widely used as phase transfer catalysts (PTCs) in a variety of organic reactions.[6][7] As a PTC, it facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. The bisulfate form of this cation is expected to exhibit similar catalytic activity.

Furthermore, these quaternary ammonium salts are extensively used as extractants in solvent extraction processes for the recovery and separation of metals.[8] The choice of the anion can influence the extraction efficiency and selectivity for different metal ions. Methyltricaprylylammonium bisulfate, being an ionic liquid, also holds promise as a "green" solvent and catalyst in various chemical processes.[6]

Conclusion: A Versatile and Accessible Compound

The synthesis of methyltricaprylylammonium bisulfate via anion exchange is a straightforward and efficient process that can be readily implemented in a standard laboratory setting. The characterization techniques outlined in this guide provide a robust framework for confirming the identity and purity of the final product. The versatility of this compound as a phase transfer catalyst, extractant, and ionic liquid makes it a valuable tool for researchers and professionals in various fields of chemistry and drug development. This guide serves as a foundational resource for the synthesis and comprehensive characterization of this important quaternary ammonium salt.

References

-

Aliquat 336 - Wikipedia. (n.d.). Retrieved from [Link]

-

Methyltrioctylammonium Chloride (ALIQUAT 336): A Versatile Phase Transfer Catalyst and Water Treatment Solution. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Halpern, M. (n.d.). Use of Aliquat 336 for Palladium Co-Catalyzed PTC Reactions. Phase Transfer Catalysis. Retrieved from [Link]

-

Infrared Spectroscopy of Hydrated Bisulfate Anion Clusters: HSO4-(H2O)1-16. (2011). Fritz Haber Institute. Retrieved from [Link]

-

Aliquat 336 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Electronic Supplementary Information ALIQUAT 336 – A VERSATILE AND AFFORDABLE CATION SOURCE FOR AN ENTIRELY NEW FAMILY OF HYDROFOBIC IONIC LIQUIDS. (n.d.). Retrieved from [Link]

-

how does aliquat 336 act as a phase transfer catalyst? (2016, February 5). Chegg. Retrieved from [Link]

-

FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium... (n.d.). ResearchGate. Retrieved from [Link]

-

Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. (n.d.). PMC - NIH. Retrieved from [Link]

-

Spectroscopic Characterisation of Cationic Quaternary Ammonium Starches. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Fourier-transform infrared (FT-IR) spectra of quaternary ammonium poylethyleneimine nanoparticles (QPEI NPs) with various carbonate contents. (n.d.). ResearchGate. Retrieved from [Link]

-

Sodium bisulfate. (n.d.). NIST WebBook. Retrieved from [Link]

- US20070255074A1 - Method for Exchanging Anions of Tetraalkylammonium Salts - Google Patents. (n.d.).

-

Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218. (n.d.). PubChem. Retrieved from [Link]

-

A Study of Bisulfate Adsorption on PT(111) Single Crystal Electrodes Using In-situ Fourier Transform Infrared Spectroscopy. (1989, August 16). DTIC. Retrieved from [Link]

-

Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles. (n.d.). MDPI. Retrieved from [Link]

-

Trialkylammonium salt degradation: implications for methylation and cross-coupling. (n.d.). NIH. Retrieved from [Link]

-

FTIR spectra showing the region for sulfate absorption bands in... (n.d.). ResearchGate. Retrieved from [Link]

-

In Situ FTIR Study of the Adsorption Geometry of Bisulfate Ions on a Platinum Electrode. (n.d.). DTIC. Retrieved from [Link]

-

METHYLTRICAPRYLYLAMMONIUM CHLORIDE. (n.d.). Retrieved from [Link]

-

Aliquat 336. (n.d.). chemeurope.com. Retrieved from [Link]

-

Aliquat 336 63393-96-4 / 5137-55-3. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

-

Aliquat® 336. (n.d.). HiMedia Laboratories. Retrieved from [Link]

-

A Study of the Structure of an Anion Exchange Resin with a Quaternary Ammonium Functional Group by Using Infrared Spectroscopy and DFT Calculations. (2024, December 15). MDPI. Retrieved from [Link]

- US3397215A - Ion exchange method of preparing quaternary ammonium compounds - Google Patents. (n.d.).

-

THERMAL DECOMPOSITION REACTIONS/HEATING EFFECT ON AMMONIUM SALTS/TRICKS TO LEARN INORGANIC CHEMISTRY. (2020, December 4). YouTube. Retrieved from [Link]

-

COMBUSTION OF ORGANIC MOLECULES BY THE THERMAL DECOMPOSITION OF PERCHLORATE SALTS: IMPLICATIONS FOR ORGANICS AT THE MARS PHOENIX SCOUT LANDING SITE. (n.d.). Lunar and Planetary Institute. Retrieved from [Link]

- US2801224A - Quaternary ammonium anion exchange resins and method for preparing the same - Google Patents. (n.d.).

-

Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. (n.d.). SciSpace. Retrieved from [Link]

-

(PDF) Kinetics of decomposition of alkylammonium salts. (2025, August 5). ResearchGate. Retrieved from [Link]

-

A comparative study of anion-exchange membranes tethered with different hetero-cycloaliphatic quaternary ammonium hydroxides. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]

- CN101134579A - Method for producing ammonium bisulfate and hydrogen chloride with ammonium chloride and sulfuric acid - Google Patents. (n.d.).

-

Methyltrioctylammonium Chloride as a Separation Solvent for Binary Mixtures: Evaluation Based on Experimental Activity Coefficients. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Methyltrioctylammonium chloride catalysed sonochemical synthesis of acridine diones. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

A Preliminary Study on the Solvent Extraction of Molybdenum and Rhenium from an Industrial Pregnant Leach Solution Using Alamine336 as the Extractant and the Ionic Liquid 1-Octyl-3-Methylimidazolium Bis(trifluoromethylsufonyl)imide as the Diluent. (n.d.). MDPI. Retrieved from [Link]

- WO2007107804A2 - Process for the treatment and purification of dangerous wastes containing ammonium salts, particularly ammonium chloride, derived from pharmaceutical or chemical industries - Google Patents. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fhi.mpg.de [fhi.mpg.de]

- 4. scispace.com [scispace.com]

- 5. US2801224A - Quaternary ammonium anion exchange resins and method for preparing the same - Google Patents [patents.google.com]

- 6. Aliquat 336 - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the Thermal Stability of Methyltricaprylylammonium Bisulfate

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and advanced material science, ionic liquids (ILs) continue to present a frontier of innovation. Their unique physicochemical properties, including negligible vapor pressure and high thermal stability, position them as compelling alternatives to volatile organic solvents. Among these, methyltricaprylylammonium bisulfate, a quaternary ammonium salt, offers a distinct profile of interest. This guide is crafted for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of its thermal behavior. We move beyond mere data points to explore the causality behind its stability, the experimental methodologies to probe its limits, and the safety considerations paramount to its application. This document serves as both a reference and a practical handbook, grounded in established scientific principles and validated analytical techniques.

Foundational Chemistry and Synthesis

Methyltricaprylylammonium bisulfate is an ionic liquid comprised of a methyltricaprylylammonium cation ([MTC]⁺) and a bisulfate (HSO₄⁻) anion. The cation, commonly derived from Aliquat 336, features a central nitrogen atom bonded to one methyl group and three caprylyl (octyl) chains.[1][2][3] This bulky, asymmetric cation structure is key to the salt's low melting point and its nature as an ionic liquid.

The synthesis of methyltricaprylylammonium bisulfate is typically achieved through an anion exchange reaction. A common precursor is methyltricaprylylammonium chloride (Aliquat 336), which is reacted with a bisulfate salt, such as sodium bisulfate monohydrate. The reaction proceeds via metathesis, precipitating the less soluble inorganic salt (in this case, sodium chloride) and yielding the desired ionic liquid.

Diagram: Synthesis Pathway

Caption: Synthesis of methyltricaprylylammonium bisulfate.

Core Principles of Thermal Stability in Ionic Liquids

The thermal stability of an ionic liquid is not a single temperature but a range influenced by several factors. It is fundamentally dictated by the strength of the bonds within the cation and anion, and the interaction between them.[4] Key influencing factors include:

-

Anion and Cation Structure: The nature of the anion plays a predominant role in the thermal stability of ionic liquids.[5] For quaternary ammonium salts, the decomposition is often initiated by the nucleophilicity of the anion.

-

Heating Rate: Faster heating rates in thermogravimetric analysis can lead to an overestimation of the decomposition temperature.[6]

-

Atmosphere: The presence of oxygen can lower the thermal stability of ionic liquids compared to an inert atmosphere like nitrogen.[6]

-

Impurities: The presence of water, halides, or other residual reactants from synthesis can significantly reduce the thermal stability.[4]

Predicted Thermal Decomposition Mechanisms

While specific experimental data for the thermal decomposition products of methyltricaprylylammonium bisulfate is limited, a mechanistic pathway can be predicted based on the known chemistry of its constituent ions. The decomposition is likely to proceed through a combination of pathways involving both the cation and the anion.

Cation-Driven Decomposition

The methyltricaprylylammonium cation can decompose via two primary routes common to quaternary ammonium salts:

-

Hofmann Elimination: This is a β-elimination reaction where the anion acts as a base, abstracting a proton from a carbon atom beta to the nitrogen. This results in the formation of an alkene (1-octene), a tertiary amine (methyldicaprylylamine), and sulfuric acid (from the protonated bisulfate).[7]

-

Nucleophilic Substitution (Sₙ2): The bisulfate anion can also act as a nucleophile, attacking one of the alkyl groups attached to the nitrogen. This would lead to the formation of an alcohol (e.g., octanol) and a tertiary amine, or methyl sulfate and tricaprylylamine.

Anion-Driven Decomposition

The bisulfate anion itself is thermally unstable and decomposes at elevated temperatures. The decomposition of inorganic ammonium bisulfate is known to proceed in stages, first forming ammonium pyrosulfate and then decomposing to ammonia, sulfur dioxide, and water.[8] In the context of the ionic liquid, the bisulfate anion will likely decompose to yield sulfur oxides (SO₂ and SO₃) and water.

Diagram: Predicted Decomposition Pathways

Caption: Potential thermal decomposition pathways.

Experimental Analysis of Thermal Stability

A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of the thermal behavior of methyltricaprylylammonium bisulfate.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of an ionic liquid.[4]

Key Parameters from TGA:

| Parameter | Description |

| T_onset | The onset temperature of decomposition, determined by the intersection of the baseline and the tangent of the mass loss curve. |

| T_peak | The temperature at which the maximum rate of mass loss occurs, obtained from the peak of the derivative thermogravimetry (DTG) curve. |

| T₁₀% | The temperature at which 10% mass loss has occurred, often used as a conservative estimate of thermal stability. |

Protocol: TGA Analysis

-

Sample Preparation:

-

Ensure the ionic liquid sample is free of residual solvents and water by drying under high vacuum for several hours.

-

Place 5-10 mg of the dried sample into a clean TGA pan (platinum or alumina).

-

-

Instrument Setup:

-

Data Analysis:

-

Plot the mass loss (%) versus temperature (°C).

-

Calculate T_onset, T_peak, and T₁₀% from the TGA and DTG curves.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to identify phase transitions such as melting, crystallization, and glass transitions.

Key Parameters from DSC:

| Parameter | Description |

| T_g | Glass transition temperature: the temperature at which an amorphous solid becomes rubbery. |

| T_c | Crystallization temperature: the temperature at which a substance crystallizes from a liquid or amorphous state (exothermic). |

| T_m | Melting temperature: the temperature at which a crystalline solid becomes a liquid (endothermic). |

| ΔH | Enthalpy change associated with a phase transition. |

Protocol: DSC Analysis

-

Sample Preparation:

-

Hermetically seal 5-10 mg of the dried ionic liquid in an aluminum DSC pan.

-

Prepare an empty, sealed aluminum pan as a reference.

-

-

Instrument Setup:

-

Calorimeter: Mettler Toledo DSC 822e or equivalent.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Cool to -90 °C at 10 °C/min.

-

Hold at -90 °C for 5 minutes.

-

Heat from -90 °C to 200 °C at 10 °C/min.

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Determine T_g, T_c, and T_m from the thermogram.

-

Evolved Gas Analysis (EGA)

To definitively identify the decomposition products, TGA can be coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).[10] This provides real-time analysis of the gases evolved during thermal decomposition.

-

TGA-MS: Can identify volatile decomposition products by their mass-to-charge ratio. This would be effective in detecting smaller molecules like ammonia, water, SO₂, and 1-octene.[11]

-

TGA-FTIR: Identifies gaseous products based on their infrared absorption spectra. This is particularly useful for identifying functional groups and confirming the presence of species like amines, alkenes, and sulfur oxides.[12]

Diagram: Integrated Thermal Analysis Workflow

Caption: Integrated workflow for thermal characterization.

Safety, Handling, and Storage

Quaternary ammonium salts require careful handling to minimize risk. While methyltricaprylylammonium bisulfate has low volatility, direct contact and inhalation of aerosols should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating aerosols. In case of skin or eye contact, rinse immediately and thoroughly with water.

-

Storage: Store in a cool, dry place in a tightly sealed container. Protect from moisture, as water can affect the thermal stability of the ionic liquid.

-

Incompatibilities: Keep away from strong oxidizing agents.

Concluding Remarks

The thermal stability of methyltricaprylylammonium bisulfate is a complex interplay of its cation and anion chemistry. A comprehensive evaluation necessitates a multi-faceted analytical approach, combining TGA, DSC, and evolved gas analysis. While the precise decomposition temperature and products require empirical determination, the theoretical framework presented in this guide provides a robust foundation for predicting its behavior. By understanding the underlying mechanisms and employing rigorous analytical protocols, researchers can confidently assess the suitability of this ionic liquid for high-temperature applications and ensure its safe and effective use.

References

-

Błazejowski, J., et al. (2006). TG-FTIR, DSC, and quantum-chemical studies on the thermal decomposition of quaternary ethylammonium halides. PubMed. Available at: [Link]

-

Cao, Y., & Mu, T. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Chemical Society Reviews. Available at: [Link]

-

Díaz, I., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. International Journal of Engineering Science and Computing. Available at: [Link]

-

El-geoushy, R. A., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. New Journal of Chemistry. Available at: [Link]

-

Ficke, L. E., & Brennecke, J. F. (2010). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Gao, C., et al. (2006). TG-FTIR, DSC and quantum chemical studies of the thermal decomposition of quaternary methylammonium halides. ResearchGate. Available at: [Link]

-

Guan, B., et al. (2016). Thermal decomposition kinetics of ammonium sulfate. ResearchGate. Available at: [Link]

-

Hao, L., et al. (2019). Deeply revealing the deactivation and decomposition mechanism of ammonium bisulfate on nanotube structured SCR catalysts for the low-temperature NH3-SCR reaction. Catalysis Science & Technology. Available at: [Link]

-

Hofmann, A. W. (1851). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Xu, C., & Cheng, Z. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. Available at: [Link]

-

Ji, Y., et al. (2011). Decomposition of ammonium salts by quantitative TG-MS. ResearchGate. Available at: [Link]

-

Johnson, W. S. (1944). The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. Lehigh Preserve. Available at: [Link]

-

Peng, J., et al. (2010). Thermal decomposition of allyl-imidazolium-based ionic liquid studied by TGA–MS analysis and DFT calculations. Thermochimica Acta. Available at: [Link]

-

Rymarczyk-Mazurek, B., et al. (2020). Spectroscopic Characterisation of Cationic Quaternary Ammonium Starches. ResearchGate. Available at: [Link]

-

Sienkowska, M. J., et al. (2016). Fusion and Thermal Degradation Behavior of Symmetric Sulfur-Containing Quaternary Ammonium Bromides. ResearchGate. Available at: [Link]

-

Stoikov, I. I., et al. (2024). Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO 4 − Anions. MDPI. Available at: [Link]

-

Szabó, M., et al. (2019). Springer This document is the Accepted Manuscript version of a Published Work that appeared in final form in Journal of Material. Journal of Material. Available at: [Link]

-

Stoikov, I. I., et al. (2024). Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4- Anions. PubMed. Available at: [Link]

-

Varma, R. S., et al. (2019). Characterization of the Thermal Degradation of Selected Energetic Materials and Mixtures by Rapid-Scan Fourier Transform Infrare. DTIC. Available at: [Link]

-

Vasilev, G. P., et al. (2024). Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4 Anions. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2019). Coextraction during reactive extraction of phenylalanine using Aliquat 336: Modeling extraction equilibrium. ResearchGate. Available at: [Link]

-

Zvereva, I. A., et al. (2020). Effects of Aliquat 336 Concentration and Solvent Composition on Amount of Aliquat 336 Impregnated and Liquid Permeability of Aliquat 336-Impregnated Porous Hollow-Fiber Membrane. ResearchGate. Available at: [Link]

-

Bzdek, B. R., et al. (2016). Size-Dependent Reactions of Ammonium Bisulfate Clusters with Dimethylamine. Figshare. Available at: [Link]

-

FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium... - ResearchGate. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4- Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ajer.org [ajer.org]

- 6. researchgate.net [researchgate.net]

- 7. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 10. TG-FTIR, DSC, and quantum-chemical studies on the thermal decomposition of quaternary ethylammonium halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Methyltricaprylylammonium Bisulfate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of methyltricaprylylammonium bisulfate, a quaternary ammonium salt with increasing relevance in various scientific and industrial applications, including pharmaceuticals. The guide delves into the molecular characteristics of methyltricaprylylammonium bisulfate that govern its solubility, explores its known solubility in select solvents, and presents a detailed, field-proven experimental protocol for determining its solubility in a broader range of organic solvents. Furthermore, this guide discusses the application of theoretical models for predicting solubility and the practical implications of understanding the solubility of this compound in drug development and other research areas.

Introduction: The Significance of Solubility in Application

Methyltricaprylylammonium bisulfate, also known as methyltrioctylammonium hydrogen sulfate, is a quaternary ammonium salt that has garnered significant interest as a phase transfer catalyst, an extraction solvent, and an electrolyte in various chemical and electrochemical processes.[1][2] Its utility in these applications is fundamentally linked to its solubility characteristics in different media. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient extraction protocols, and formulating novel drug delivery systems.

The solubility of a compound dictates its bioavailability, reaction kinetics, and the overall feasibility of its application in a given system. In the context of drug development, poor solubility can be a major obstacle, leading to low bioavailability and therapeutic efficacy. Therefore, a detailed understanding of the solubility of a compound like methyltricaprylylammonium bisulfate is a critical first step in harnessing its full potential.

This guide aims to provide a deep dive into the solubility of methyltricaprylylammonium bisulfate, offering both theoretical insights and practical, actionable protocols for its determination and application.

Molecular Structure and its Influence on Solubility

The solubility of methyltricaprylylammonium bisulfate is a direct consequence of its molecular structure, which features a large, nonpolar cationic component and a smaller, polar anionic component.

-

Cation: Methyltricaprylylammonium ([MTOA]+) : The cation consists of a central nitrogen atom bonded to three long octyl (or capryl) chains and one methyl group. These long alkyl chains impart a significant hydrophobic character to the molecule, promoting its solubility in nonpolar organic solvents. The total number of carbon atoms in the organic substituent groups of a quaternary ammonium salt plays a crucial role in its solubility in organic solvents, with a total of about 16 or more carbons generally imparting good solubility.[3]

-

Anion: Bisulfate (HSO₄⁻) : The bisulfate anion is a polar, inorganic ion capable of hydrogen bonding. This part of the molecule contributes to its solubility in more polar solvents.

The interplay between the hydrophobic cation and the hydrophilic anion results in an amphiphilic character, leading to a complex solubility profile that is highly dependent on the nature of the solvent.

A visual representation of the factors influencing the solubility of methyltricaprylylammonium bisulfate is provided in the following diagram:

Caption: Factors influencing the solubility of methyltricaprylylammonium bisulfate.

Known Solubility Profile

Table 1: Physical and Known Solubility Properties of Methyltricaprylylammonium Bisulfate

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₅₅NO₄S | [4][5] |

| Molecular Weight | 465.77 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [6] |

| Melting Point | 61-65 °C | [4][7] |

| Density | 0.91 g/cm³ | [4][7] |

| Solubility in Ethanol | Soluble | [4][6][7][8] |

| Aqueous Solubility | Limited to moderate | [8] |

The good solubility in ethanol can be attributed to ethanol's ability to solvate both the ionic head group through its polar hydroxyl functionality and the alkyl chains through its hydrocarbon portion.[8] This dual solvation mechanism makes alcoholic solvents particularly effective for dissolving amphiphilic quaternary ammonium salts.[8]

For the closely related compound, methyltricaprylylammonium chloride (Aliquat 336), it is known to be highly soluble in both non-polar and polar organic solvents due to its long hydrocarbon chains, while exhibiting limited water solubility.[9] This suggests that methyltricaprylylammonium bisulfate is also likely to be soluble in a range of common organic solvents such as toluene, dichloromethane, and other alcohols, although the exact solubility will differ due to the different anion.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method .[10][11] This method involves saturating a solvent with the solute and then measuring the concentration of the solute in the saturated solution. The following is a detailed protocol that can be adapted for determining the solubility of methyltricaprylylammonium bisulfate in various organic solvents.

Materials and Equipment

-

Methyltricaprylylammonium bisulfate (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps and PTFE-lined septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a properly calibrated UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation of Supersaturated Solutions :

-

Accurately weigh an excess amount of methyltricaprylylammonium bisulfate into a glass vial. "Excess" means that there should be visible undissolved solid at the end of the experiment. A good starting point is to add enough solid to make a suspension that is at least 2-3 times the expected solubility.

-

Add a precise volume of the desired organic solvent to the vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration :

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached. For many compounds, 24 to 72 hours is adequate.[10][12] It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation :

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the bulk of the solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 3000-5000 rpm) for 10-15 minutes to pellet the remaining undissolved solid.

-

-

Sample Collection and Filtration :

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the solid pellet at the bottom.

-

Attach a syringe filter (chemically compatible with the solvent) to the syringe and filter the aliquot into a clean vial. This step is crucial to remove any fine, suspended particles.

-

-

Dilution and Analysis :

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of your analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of methyltricaprylylammonium bisulfate. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility :

-

Calculate the solubility (S) using the following formula: S = C_measured × DF where:

-

S is the solubility (e.g., in mg/mL or mol/L)

-

C_measured is the concentration of the diluted sample determined from the analytical measurement

-

DF is the dilution factor

-

-

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide valuable estimates of solubility. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational tool for predicting the thermodynamic properties of fluid mixtures, including solubility.[9][13][14]

COSMO-RS calculates the chemical potential of a solute in a solvent based on the interaction energies of the molecules. This allows for the prediction of solubility without the need for experimental data, making it a valuable tool for screening potential solvents and for gaining a deeper understanding of the factors that govern solubility. The model considers various interactions, including electrostatic (misfit), hydrogen bonding, and van der Waals forces, to predict the overall solubility.[9][15]

Implications for Researchers and Drug Development Professionals

A comprehensive understanding of the solubility of methyltricaprylylammonium bisulfate in organic solvents has several important implications:

-

Process Optimization : For applications in chemical synthesis and extraction, knowing the solubility allows for the selection of the optimal solvent system to maximize yield and efficiency.

-

Formulation Development : In the pharmaceutical industry, solubility data is critical for the development of stable and effective drug formulations. For example, understanding the solubility in various excipients and solvent systems is essential for creating liquid dosage forms or for processes like spray drying and crystallization.

-

Predictive Modeling : Experimental solubility data can be used to validate and refine theoretical models like COSMO-RS, improving their predictive power for other ionic liquids and solvent systems.

-

Green Chemistry : By understanding the solubility in a wide range of solvents, researchers can identify more environmentally friendly alternatives to traditional volatile organic compounds.

Conclusion

While quantitative solubility data for methyltricaprylylammonium bisulfate in organic solvents remains sparse in the public domain, this guide provides a robust framework for its experimental determination and theoretical prediction. The amphiphilic nature of this quaternary ammonium salt, with its large hydrophobic cation and polar bisulfate anion, results in a nuanced solubility profile that is highly dependent on the properties of the organic solvent. By following the detailed shake-flask protocol outlined herein, researchers can generate reliable solubility data to inform their work. Furthermore, the use of predictive models like COSMO-RS offers a valuable complementary approach for solvent screening and for gaining a deeper mechanistic understanding of the solvation process. A thorough grasp of the solubility of methyltricaprylylammonium bisulfate is a critical enabler for its effective application in diverse fields, from industrial chemistry to pharmaceutical sciences.

References

-

ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility (Standard No. E1148). Retrieved from [Link]

-

Frontiers in Chemistry. (2023). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Retrieved from [Link]

- Freire, M. G., & Coutinho, J. A. P. (2014). An Overview of Mutual Solubility of Ionic Liquids and Water Predicted by COSMO-RS. Industrial & Engineering Chemistry Research, 53(48), 18465-18476.

-

Solubility of Things. (n.d.). Aliquat 336. Retrieved from [Link]

-

RSC Publishing. (2022). In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic. Retrieved from [Link]

- ASTM International. (1995). Standard Test Method for Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry (Standard No. D5790).

-

ACS Publications. (2022). Molecular Thermodynamic Modeling of Hybrid Ionic Liquids for Biogas Upgrading. Retrieved from [Link]

- ResearchGate. (2022).

-

Infinita Lab. (n.d.). ASTM D6050 Determination of Insoluble Solids in Organic Liquid. Retrieved from [Link]

-

arXiv. (2021). Implicit and Explicit Solvent Models for the Solubility of 1,4-Dicyanobenzene and 1,4-Diethynylbenzene in an Imidazolium-Based Ionic Liquid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 59158-14-4,Methyltrioctylammonium hydrogen sulfate. Retrieved from [Link]

- Semantic Scholar. (2022). Predictive molecular thermodynamic models for ionic liquids.

-

ResearchGate. (2016). ASTM D5226-98(2016) Standard Practice for Dissolving Polymer Materials. Retrieved from [Link]

-

Course Hero. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

-

PubMed. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from [Link]

- ResearchGate. (n.d.).

-

protocols.io. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- ACS Fall 2025. (n.d.). Exploring the thermodynamics of emerging solvents 'ionic liquids' and their aqueous mixtures.

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Google Patents. (1972). Solvent-soluble quaternary ammonium salts of cellulose sulfate (U.S. Patent No. 3,637,520).

- Taylor & Francis. (2006). Ionic Liquids in Chemical Analysis.

-

PubMed. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- IUPAC-NIST Solubility Data Series. (n.d.).

- R Discovery. (2006). Solvatochromic Studies of Ionic Liquid/Organic Mixtures.

- OUCI. (n.d.). Solvatochromic Studies of Ionic Liquid/Organic Mixtures.

-

PubChem. (n.d.). Methyltricaprylylammonium bisulfate. Retrieved from [Link]

-

PMC. (2015). Ionic liquid solutions as extractive solvents for value-added compounds from biomass. Retrieved from [Link]

- ResearchGate. (2000). Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids.

-

PubMed. (1970). Partition of alkylsulfates of quaternary ammonium compounds: structure dependence and transport study. Retrieved from [Link]

- A Chemtek. (n.d.).

Sources

- 1. scm.com [scm.com]

- 2. Methyltrioctylammonium hydrogen sulfate_TargetMol [targetmol.com]

- 3. US3637520A - Solvent-soluble quaternary ammonium salts of cellulose sulfate - Google Patents [patents.google.com]

- 4. Methyltrioctylammonium hydrogen sulfate | 59158-14-4 [chemicalbook.com]

- 5. Methyltricaprylylammonium bisulfate | C25H55NO4S | CID 10939560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyltri-n-octylammonium Hydrogen Sulfate | 59158-14-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. lookchem.com [lookchem.com]

- 8. Buy Methyltrioctylammonium hydrogen sulfate | 59158-14-4 [smolecule.com]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Frontiers | Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03464B [pubs.rsc.org]

Methyltricaprylylammonium Bisulfate: A Comprehensive Toxicological and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyltricaprylylammonium bisulfate, a quaternary ammonium compound (QAC), finds application in various industrial processes. As with any chemical substance, a thorough understanding of its toxicological and safety profile is paramount for ensuring occupational and environmental safety, particularly in the context of research and drug development where novel applications may arise. This technical guide provides a comprehensive overview of the available toxicological data for methyltricaprylylammonium bisulfate and its structurally related analogs. It delves into the key toxicological endpoints, including acute toxicity, irritation and sensitization, repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Furthermore, this guide outlines standardized experimental protocols, based on internationally recognized guidelines, for the robust safety assessment of this compound. The environmental fate and ecotoxicological profile are also considered to provide a holistic view of its potential impact. This document is intended to be a vital resource for researchers, scientists, and drug development professionals to inform risk assessments and guide safe handling and development practices.

Introduction: The Quaternary Ammonium Compound Landscape

Quaternary ammonium compounds (QACs) are a broad class of cationic surfactants characterized by a positively charged nitrogen atom bonded to four organic groups. Their amphiphilic nature imparts surface-active properties, making them valuable in a multitude of applications, including as disinfectants, preservatives, and phase transfer catalysts. Methyltricaprylylammonium bisulfate belongs to this class, featuring a central nitrogen atom with one methyl group and three caprylyl (octyl) chains, paired with a bisulfate anion.

The toxicological profile of QACs is largely influenced by their structure, particularly the length of the alkyl chains. While many QACs are considered safe for their intended uses when handled appropriately, some have been associated with adverse health effects, including dermal and respiratory irritation, and at high concentrations, more severe effects.[1][2][3] Therefore, a substance-specific evaluation is crucial.

This guide will synthesize the available data for methyltricaprylylammonium bisulfate and its close structural analog, methyltricaprylylammonium chloride (commonly known as Aliquat 336), to provide a comprehensive safety profile. Due to the limited publicly available data for the bisulfate form, a read-across approach from the chloride salt and the broader QAC class is employed to infer potential hazards.

Physicochemical Properties and Their Toxicological Relevance

The physical and chemical properties of a substance are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.

| Property | Value/Information | Toxicological Implication |

| Chemical Name | Methyltricaprylylammonium bisulfate | - |

| CAS Number | Not available | - |

| Molecular Formula | C25H55NO4S | Influences molecular weight and potential for membrane transport. |

| Molecular Weight | 465.78 g/mol | - |

| Appearance | Likely a viscous liquid or solid | Affects potential routes of exposure (e.g., inhalation of aerosols, dermal contact). |

| Water Solubility | Expected to be low to moderate | Influences environmental fate and bioavailability. Lower solubility may reduce absorption from the gastrointestinal tract but could increase dermal absorption if lipophilic. |

| Vapor Pressure | Expected to be low | Low volatility suggests a lower risk of inhalation exposure at room temperature. |

Data for methyltricaprylylammonium bisulfate is limited; some properties are inferred from structurally similar compounds.

Mammalian Toxicology

This section details the potential health effects of methyltricaprylylammonium bisulfate on mammalian systems, drawing on data from the QAC class and specific analogs.

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.

-

Oral: For the structurally similar methyltricaprylylammonium chloride (Aliquat 336), the oral LD50 in rats is reported to be in the range of 300 to 2000 mg/kg body weight, classifying it as "Toxic if swallowed".[4] Symptoms of acute oral toxicity in rats for similar compounds include diarrhea and respiratory depression.

-

Dermal: Significant dermal absorption is not anticipated for QACs in general, but irritation is a primary concern.

-

Inhalation: Due to its low vapor pressure, the risk of acute inhalation toxicity at ambient temperatures is considered low. However, inhalation of aerosols could lead to respiratory irritation.

Irritation and Sensitization

-

Skin Irritation: According to GHS classifications from notifications to ECHA, methyltricaprylylammonium bisulfate is classified as causing skin irritation.[5] Concentrated solutions of QACs can be corrosive to the skin.[3]

-

Eye Irritation: Methyltricaprylylammonium bisulfate is also classified as causing serious eye irritation.[5] QACs, in general, are known to be severe eye irritants, with the potential to cause serious eye damage.[3]

-

Skin Sensitization: There is some evidence to suggest that certain QACs may act as skin sensitizers, leading to allergic contact dermatitis upon repeated exposure.

Repeated Dose Toxicity

Chronic exposure to some QACs has been associated with various adverse health outcomes. Studies on other QACs have suggested potential effects on the respiratory, immune, reproductive, and metabolic systems.[1] For Aliquat 336, prolonged or repeated exposure may cause damage to organs.[6] Establishing a No-Observed-Adverse-Effect Level (NOAEL) through sub-chronic (e.g., 28-day or 90-day) oral toxicity studies in rodents is a critical step in risk assessment.

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can induce genetic mutations, which may lead to cancer or heritable diseases. A standard battery of tests is typically required.

-

Ames Test (Bacterial Reverse Mutation Assay): This is a screening test for point mutations. Some QACs have shown mutagenic potential in bacterial assays.

-

In Vitro Chromosomal Aberration Test: This assay assesses the potential of a substance to induce structural chromosomal damage in mammalian cells.

-

In Vivo Genotoxicity Test (e.g., Micronucleus Test): This test evaluates chromosomal damage in a whole animal model.

There is no specific public data on the genotoxicity of methyltricaprylylammonium bisulfate.

Carcinogenicity

Long-term carcinogenicity studies in animals are necessary to evaluate the cancer-causing potential of a substance. There are no specific carcinogenicity studies available for methyltricaprylylammonium bisulfate. The need for such studies is often determined by the results of genotoxicity assays and evidence of pre-neoplastic changes in repeated dose toxicity studies.

Reproductive and Developmental Toxicity

Some studies on certain QACs have raised concerns about their potential to cause reproductive and developmental toxicity.[4] These effects can include reduced fertility and adverse effects on offspring. Specific studies on methyltricaprylylammonium bisulfate are not publicly available.

Environmental Fate and Ecotoxicology

Understanding the environmental behavior of a chemical is essential for a complete safety assessment.

Environmental Fate

-

Biodegradation: The biodegradability of QACs is variable and depends on the length of the alkyl chains. Longer alkyl chains, such as the caprylyl chains in methyltricaprylylammonium bisulfate, tend to increase adsorption to sludge and soil, which can limit their bioavailability for biodegradation.[1] While some QACs are biodegradable under aerobic conditions, their persistence can increase in anaerobic environments.

-

Abiotic Degradation: Hydrolysis is not expected to be a significant degradation pathway for QACs. Photodegradation in air or water may occur but is generally not considered a primary removal mechanism.

-

Bioaccumulation: Due to their surfactant properties and potential for adsorption to organic matter, there is a possibility for bioaccumulation in aquatic organisms.

Ecotoxicology

QACs are known to be toxic to aquatic organisms. The cationic nature of these compounds can lead to interactions with the negatively charged cell membranes of aquatic life.

-

Acute Aquatic Toxicity: Data on structurally similar compounds suggest that methyltricaprylylammonium bisulfate is likely to be very toxic to aquatic life.[6]

-

Chronic Aquatic Toxicity: Long-term exposure to low concentrations of QACs can have adverse effects on the growth, reproduction, and survival of aquatic organisms.

Experimental Protocols for a Comprehensive Safety Assessment

To address the data gaps for methyltricaprylylammonium bisulfate, a comprehensive toxicological evaluation following internationally recognized guidelines is necessary. The following protocols are based on the Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) test guidelines.[1][2]

Workflow for Toxicological Evaluation

Caption: A stepwise workflow for the comprehensive toxicological evaluation of a chemical substance.

Detailed Protocol: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of methyltricaprylylammonium bisulfate and to classify the substance according to the Globally Harmonized System (GHS).

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The procedure is terminated when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level.

Methodology:

-

Test Animals: Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil) at the appropriate concentrations.

-

Administration: A single dose is administered by gavage to fasted animals.

-

Starting Dose: A starting dose of 300 mg/kg body weight is typically used unless there is prior knowledge of the substance's toxicity.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Stepwise Procedure:

-

If mortality occurs in the first animal, the dose for the next animal is lowered.

-

If the first animal survives, two more animals are dosed at the same level.

-

The procedure continues based on the outcomes, following the decision criteria outlined in OECD TG 423.

-

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The results are used to classify the substance into one of the GHS acute toxicity categories.

Detailed Protocol: In Vitro Skin Irritation (OECD 439 - Reconstructed Human Epidermis Test Method)

Objective: To determine the skin irritation potential of methyltricaprylylammonium bisulfate using an in vitro model.

Principle: The test system uses a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper parts of the human skin. The test substance is applied topically to the tissue. Cell viability is measured by enzymatic conversion of MTT into a blue formazan salt, which is quantified spectrophotometrically. A reduction in cell viability below a certain threshold indicates irritation.

Methodology:

-

Test System: Commercially available reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™).

-

Test Substance Preparation: The substance is applied neat or diluted in a suitable solvent.

-

Application: A defined amount of the test substance is applied to the surface of the epidermis tissue.

-

Incubation: The tissues are incubated for a specified period (e.g., 60 minutes).

-

Rinsing: The test substance is removed by rinsing with a buffered saline solution.

-

MTT Assay: The tissues are incubated with MTT solution.

-

Formazan Extraction: The formazan dye is extracted from the tissues using an appropriate solvent (e.g., isopropanol).

-

Measurement: The optical density of the extracted formazan is measured using a spectrophotometer.

-

Data Analysis: The cell viability is calculated relative to negative controls. The substance is classified as an irritant or non-irritant based on the mean cell viability.

Risk Assessment and Management

Based on the available data, methyltricaprylylammonium bisulfate should be handled as a substance that is potentially toxic if swallowed and is a skin and eye irritant.

Hazard Identification and Exposure Control

Caption: Key hazards of methyltricaprylylammonium bisulfate and corresponding control measures.

Recommended Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Skin and Body Protection: Laboratory coat.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities or if there is a potential for aerosol generation.

Safe Handling Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest.

-

Wash hands thoroughly after handling.

Environmental Precautions:

-

Avoid release to the environment. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

Methyltricaprylylammonium bisulfate, as a member of the quaternary ammonium compound family, warrants a careful and thorough safety assessment. The available data, primarily through read-across from structurally similar compounds, indicates a profile of acute oral toxicity and significant skin and eye irritation potential. Furthermore, its ecotoxicological profile suggests a high toxicity to aquatic life.

Significant data gaps remain for this specific substance, particularly in the areas of repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to perform a comprehensive risk assessment. It is imperative for researchers and drug development professionals to adhere to strict safety protocols when handling this compound and to consider the need for further toxicological testing, especially for novel applications or scenarios involving increased human or environmental exposure. A proactive and data-driven approach to safety is essential for the responsible innovation and application of this chemical.

References

- Quaternary ammonium compounds (QACs): A review on occurrence, fate and toxicity in the environment. Science of The Total Environment, 2021.

- Quaternary Ammonium Compound Toxicity.

- Perspectives on safety of quaternary ammonium compounds (QACs). Critical Reviews in Toxicology, 2021.

- OECD Guidelines for the Testing of Chemicals, Section 4, Health Effects.

- Aliquat 336 Safety D

- Methyltricaprylylammonium bisulfate.

- Aliquat 336 88% EXTRA PURE Safety D

Sources

- 1. ee.hnu.edu.cn [ee.hnu.edu.cn]

- 2. Effect of the alkyl chain length on the anaerobic biodegradability and toxicity of quaternary ammonium based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyltricaprylylammonium bisulfate | C25H55NO4S | CID 10939560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echa.europa.eu [echa.europa.eu]

Early Research on Methyltricaprylylammonium Bisulfate: A Technical Guide

Preamble: Unveiling a Workhorse of Biphasic Catalysis

Methyltricaprylylammonium bisulfate emerges from the broader family of quaternary ammonium compounds (QACs), a class of chemicals that gained significant attention in the mid-20th century for their diverse applications.[1][2] While its sibling compound, methyltricaprylylammonium chloride (Aliquat 336), is more widely documented, the bisulfate variant holds unique potential owing to the specific properties of the bisulfate anion. This technical guide synthesizes the foundational principles and early research directions pertinent to methyltricaprylylammonium bisulfate, offering a window into its core chemistry, synthesis, and nascent applications for researchers, scientists, and drug development professionals. The narrative is constructed from the fundamental chemistry of QACs and the well-established principles of phase transfer catalysis and ion exchange, fields where this compound would have found its initial utility.

Synthesis and Molecular Architecture

The fundamental structure of methyltricaprylylammonium bisulfate consists of a central nitrogen atom quaternized with one methyl group and three caprylyl (octyl) chains, paired with a bisulfate (HSO₄⁻) anion. The long alkyl chains impart significant lipophilicity to the cation, rendering it soluble in organic solvents, while the ionic nature of the quaternary nitrogen and the bisulfate anion allows for interaction with aqueous phases.

Postulated Synthesis Pathway: Anion Exchange

Early synthesis of specific quaternary ammonium salts often relied on the quaternization of a tertiary amine followed by anion exchange. Given the prevalence of methyltricaprylylammonium chloride, a logical and established route to the bisulfate salt would be through an ion exchange reaction. This process is predicated on the selective exchange of anions between the quaternary ammonium salt and a source of the desired anion.

Experimental Protocol: Synthesis of Methyltricaprylylammonium Bisulfate via Anion Exchange

-

Preparation of Reactants:

-

Dissolve methyltricaprylylammonium chloride in a suitable organic solvent, such as toluene or dichloromethane.

-

Prepare an aqueous solution of a bisulfate salt, for example, sodium bisulfate (NaHSO₄). The concentration should be sufficiently high to drive the equilibrium towards the desired product.

-

-

Biphasic Reaction:

-

Combine the organic solution of the quaternary ammonium chloride with the aqueous solution of sodium bisulfate in a separatory funnel or a reaction vessel equipped with vigorous stirring.

-

Agitate the mixture vigorously for a prolonged period to ensure efficient mass transfer and ion exchange across the phase boundary. The exchange equilibrium is depicted as: [N(CH₃)(C₈H₁₇)₃]⁺Cl⁻ (org) + Na⁺HSO₄⁻ (aq) ⇌ [N(CH₃)(C₈H₁₇)₃]⁺HSO₄⁻ (org) + Na⁺Cl⁻ (aq)

-

-

Phase Separation and Washing:

-

Allow the layers to separate. The organic phase now contains the desired methyltricaprylylammonium bisulfate.

-

Separate the organic layer and wash it multiple times with deionized water to remove any residual sodium chloride and sodium bisulfate.

-

-

Isolation of Product:

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the final product, methyltricaprylylammonium bisulfate.

-

Physicochemical Properties and Early Characterization

The anticipated physicochemical properties of methyltricaprylylammonium bisulfate are a direct consequence of its molecular structure.

| Property | Anticipated Characteristic | Rationale |

| Solubility | High solubility in non-polar organic solvents; limited solubility in water. | The three long octyl chains dominate the molecule's character, making it lipophilic. The ionic headgroup provides some affinity for polar environments. |

| Physical State | Likely a viscous liquid or a low-melting solid at room temperature. | Similar to other quaternary ammonium salts with long alkyl chains. |

| Thermal Stability | Moderate thermal stability. Decomposition temperature would be influenced by the nature of the bisulfate anion. | Quaternary ammonium salts, in general, have limited thermal stability and can undergo Hofmann elimination at elevated temperatures. |

Early Analytical Characterization Techniques

In the early stages of research, the characterization of a novel compound like methyltricaprylylammonium bisulfate would have relied on a suite of classical analytical techniques:

-

Elemental Analysis: To determine the empirical formula and confirm the presence of carbon, hydrogen, nitrogen, and sulfur in the correct ratios.

-

Titration: Acid-base titration to quantify the bisulfate content.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the C-H bonds in the alkyl chains, the C-N bond of the quaternary ammonium group, and the S-O and O-H bonds of the bisulfate anion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): As NMR techniques became more widespread, they would have been employed to provide detailed structural information, confirming the presence and connectivity of the methyl and caprylyl groups.

Core Application: Phase Transfer Catalysis

The primary driver for the synthesis and investigation of compounds like methyltricaprylylammonium bisulfate was undoubtedly its potential as a phase transfer catalyst. Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (typically an aqueous and an organic phase).[1][3]

The Mechanism of Action in PTC

The catalytic cycle of methyltricaprylylammonium bisulfate in a typical nucleophilic substitution reaction where the nucleophile is in the aqueous phase and the substrate is in the organic phase can be visualized as follows:

Step-by-Step Nucleophilic Substitution Workflow

-

Anion Exchange: At the interface of the aqueous and organic phases, the bisulfate anion of the catalyst is exchanged for the nucleophile (Nu⁻) from the aqueous phase.

-

Formation of Lipophilic Ion Pair: This forms a new ion pair, [N(CH₃)(C₈H₁₇)₃]⁺Nu⁻, where the large organic cation effectively shields the charge of the anion, rendering the entire complex soluble in the organic phase.

-

Migration: The ion pair migrates into the bulk organic phase.

-

Nucleophilic Substitution: The "naked" and highly reactive nucleophile attacks the organic substrate (R-X), leading to the formation of the desired product (R-Nu) and a new quaternary ammonium salt with the leaving group as the anion ([N(CH₃)(C₈H₁₇)₃]⁺X⁻).

-

Catalyst Regeneration: This new salt migrates back to the interface, where the anion X⁻ is exchanged for another nucleophile Nu⁻ from the aqueous phase, thus regenerating the active catalyst and completing the catalytic cycle.

The Influence of the Bisulfate Anion

The choice of the anion in a phase transfer catalyst is not arbitrary and can significantly influence the catalytic efficiency. The bisulfate anion (HSO₄⁻) possesses distinct characteristics compared to the more common halide anions:

-

Hydrophilicity: The bisulfate anion is more hydrophilic than chloride or bromide. This property affects the partitioning of the catalyst between the two phases and can influence the rate of anion exchange at the interface.

-